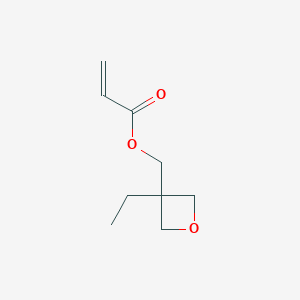

(3-ethyloxetan-3-yl)methyl Prop-2-enoate

Description

Significance of Acrylate (B77674) and Oxetane (B1205548) Moieties in Tailored Polymer Design

The strategic combination of different functional groups within a single monomer is key to designing polymers with tailored characteristics. The acrylate and oxetane moieties are a prime example of a powerful pairing, each bringing a unique and complementary set of properties to the polymerization process.

The acrylate group is well-known for its high reactivity in free-radical polymerization. This process is typically characterized by very high rates, making it ideal for applications requiring rapid curing, such as in printing inks and coatings. scribd.com Polymers derived from acrylates generally exhibit excellent hardness, high gloss, and strong weatherability. pcimag.com However, free-radical polymerization can be sensitive to oxygen inhibition and is often associated with significant volume shrinkage during the curing process.

Conversely, the oxetane ring polymerizes through a cationic ring-opening polymerization (CROP) mechanism. radtech.org This process is distinguished by several key advantages. Oxetane-based polymers are recognized for their low volume shrinkage, excellent thermal stability, good chemical resistance, and strong adhesion. radtech.org The basicity of the heterocyclic oxygen in the oxetane ring is higher than that in epoxides, which influences its reactivity in cationic polymerization. radtech.orgresearchgate.net While the polymerization rate of oxetanes can be slower and may exhibit an induction period, this can be advantageous for certain applications requiring controlled curing. researchgate.net

By incorporating both moieties into one molecule, it becomes possible to harness the benefits of two distinct polymerization mechanisms—fast curing from the acrylate and dimensional stability from the oxetane—to create hybrid materials with superior and highly customizable properties. scribd.comresearchgate.net

Conceptual Framework of (3-ethyloxetan-3-yl)methyl Prop-2-enoate as a Versatile Building Block in Polymer Synthesis

This compound, also known as (3-ethyloxetan-3-yl)methyl acrylate, stands out as a quintessential example of a dual-functional monomer. Its molecular structure integrates a polymerizable acrylate double bond and a cationically sensitive oxetane ring. This design allows it to act as a versatile building block for advanced polymer synthesis, most notably in the formation of interpenetrating polymer networks (IPNs). scribd.comrsc.org

The conceptual power of this monomer lies in its ability to undergo two orthogonal polymerization reactions. The acrylate group can be polymerized via a free-radical mechanism, often initiated by UV light or heat, while the oxetane ring can be independently polymerized through a cationic mechanism, typically triggered by a photo-acid generator. scribd.comradtech.org This dual reactivity allows for the simultaneous or sequential formation of two distinct polymer networks. wikipedia.org

When polymerized simultaneously, the process can lead to a homogeneous, interpenetrating network where the acrylate and polyether chains are intimately entangled at a molecular level. researchgate.net This structure prevents the large-scale phase separation that can occur when simply blending two different polymers. wikipedia.org The resulting IPN can exhibit a unique combination of properties not achievable by either polymer alone, such as enhanced toughness, a broad glass transition temperature (Tg), and improved mechanical strength. tue.nl

Furthermore, the presence of the acrylate can have a marked accelerating effect on the cationic polymerization of the oxetane, a phenomenon sometimes referred to as a "kick-started" system. scribd.comradtech.orgresearchgate.net This synergy overcomes the slower reaction kinetics of oxetanes while still benefiting from their low-shrinkage characteristics. This makes this compound a highly valuable component in formulations for advanced coatings, 3D imaging, and composites. scribd.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₄O₃ | nih.gov |

| Molecular Weight | 170.21 g/mol | nih.gov |

| CAS Number | 41988-14-1 | nih.gov |

| Topological Polar Surface Area | 35.5 Ų | nih.gov |

| Complexity | 182 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Table 2: Comparison of Acrylate and Oxetane Polymerization Characteristics

| Characteristic | Acrylate Moiety | Oxetane Moiety |

|---|---|---|

| Polymerization Mechanism | Free-Radical Polymerization | Cationic Ring-Opening Polymerization (CROP) |

| Typical Initiators | Photoinitiators (e.g., AIBN), Thermal Initiators | Photo-acid generators, Brønsted or Lewis acids |

| Reaction Rate | Very high | Moderate to slow, may have induction period researchgate.net |

| Oxygen Inhibition | Susceptible | Resistant researchgate.net |

| Volume Shrinkage | Significant | Low |

| Key Polymer Properties | Hardness, gloss, weatherability pcimag.com | Adhesion, thermal stability, chemical resistance radtech.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethyloxetan-3-yl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-8(10)12-7-9(4-2)5-11-6-9/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEYLPDXIYOCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459002 | |

| Record name | (3-ethyloxetan-3-yl)methyl Prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41988-14-1 | |

| Record name | (3-ethyloxetan-3-yl)methyl Prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Mechanisms and Kinetic Studies of 3 Ethyloxetan 3 Yl Methyl Prop 2 Enoate

Free-Radical Polymerization of the Acrylate (B77674) Moiety

The acrylate portion of (3-ethyloxetan-3-yl)methyl prop-2-enoate undergoes polymerization via a free-radical chain-growth mechanism. This process is characterized by three main steps: initiation, propagation, and termination. uvebtech.com The high reactivity of the acrylate double bond allows for rapid polymerization, a desirable characteristic in applications like UV-curable coatings. researchgate.netacs.org

Photoinitiated Free-Radical Polymerization Kinetics and Mechanisms

Photoinitiation is a common method to begin the free-radical polymerization of acrylates. The process starts when a photoinitiator molecule absorbs UV light, causing it to cleave and form free radicals. mdpi.com These initial radicals then react with an acrylate monomer, breaking its carbon-carbon double bond and forming a new, larger radical. uvebtech.commdpi.com

This new radical monomer proceeds to react with other monomers in the propagation step, rapidly extending the polymer chain. uvebtech.com The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com The reaction is exothermic, and the heat generated can influence the polymerization rate. rsc.org Termination, the final step, typically occurs when two growing radical chains combine or when one radical transfers a hydrogen atom to another, effectively neutralizing both chains. uvebtech.com A significant challenge in free-radical polymerization is oxygen inhibition, where atmospheric oxygen can react with and deactivate the propagating radicals, slowing or stopping the reaction. rsc.org

Influence of Photoinitiator Systems on Acrylate Conversion Efficiency

The choice of photoinitiator system significantly impacts the efficiency and kinetics of acrylate polymerization. Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction) initiators. Type I initiators, such as acylphosphine oxides (APOs) and α-hydroxyalkylphenones (HPs), are known for their high efficiency. mdpi.com

Studies on similar acrylate monomers have shown that APO-based systems can exhibit higher reaction rates and initiation efficiencies compared to HP systems. mdpi.com The concentration of the photoinitiator is another critical factor; increasing the concentration generally leads to a higher rate of polymerization and greater final conversion. mdpi.com However, excessively high concentrations can lead to the formation of shorter polymer chains. mdpi.com Light intensity also plays a crucial role, with higher intensities typically resulting in faster reactions and higher conversion, particularly in the presence of oxygen. mdpi.com

| Photoinitiator Type | Key Characteristics | Effect on Polymerization |

|---|---|---|

| Acylphosphine Oxides (APOs) (e.g., Omnirad 819) | Type I (cleavage), effective for thick layers. | High reaction rates and initiation efficiency, leading to high monomer conversion. mdpi.commdpi.com |

| α-Hydroxyalkylphenones (HPs) (e.g., Darocure 1173) | Type I (cleavage), often used for thin films. | Generally lower reaction rates compared to APOs, can result in lower final conversion. mdpi.com |

| Camphorquinone (CQ)/Amine Systems | Type II (hydrogen abstraction), common in dental applications. | Typically leads to lower rates of polymerization compared to Type I initiators. nih.gov |

Cationic Ring-Opening Polymerization (CROP) of the Oxetane (B1205548) Moiety

The oxetane ring of this compound is polymerized through a cationic ring-opening polymerization (CROP) mechanism. This process is initiated by strong acids, which can be generated photochemically. Oxetanes are highly reactive in CROP due to their significant ring strain (approximately 107 kJ/mol) and the high basicity of the ring's oxygen atom, which is greater than that of epoxides. osti.govradtech.org

Initiation Mechanisms in Photoinitiated Cationic Ring-Opening Polymerization

In photoinitiated CROP, a photoacid generator (PAG) is used. Upon exposure to UV radiation, the PAG decomposes to produce a strong Brønsted or Lewis acid. radtech.orgrsc.org This photogenerated acid then protonates the oxygen atom of the oxetane ring on a monomer molecule, creating a secondary oxonium ion. This activated monomer can then react with another monomer, initiating the polymerization chain. radtech.org

Role of Photoacid Generators and Co-initiators in Oxetane CROP

Co-initiators or sensitizers can also be employed to extend the spectral sensitivity of the PAG to longer wavelengths of light, allowing for curing with different light sources. rsc.org Additionally, hydroxy-functional materials can act as chain transfer agents in the polymerization process. osti.gov

Analysis of Induction Periods and Propagation Rate-Determining Steps in Oxetane Polymerization

A distinct characteristic of oxetane CROP is the presence of an induction period—a delay between UV exposure and the onset of polymerization. osti.govresearchgate.net This delay is attributed to the formation of a stable, long-lived tertiary oxonium ion. This ion forms when the initially created secondary oxonium ion reacts with another oxetane monomer. radtech.org This tertiary oxonium ion is relatively stable, and energy is required to overcome the activation barrier for the subsequent ring-opening and propagation step. radtech.orgresearchgate.net

The thermal stability of hydrogen-bonded complexes involving the protonated monomer is considered a key factor in this induction period. researchgate.net Once this initial energy barrier is overcome, the propagation of the polymer chain is typically very rapid and exothermic. radtech.org The rate of polymerization can be significantly accelerated by carrying out the reaction at higher temperatures or by copolymerizing the oxetane with more reactive monomers like epoxides, a technique sometimes referred to as "kick-starting" the polymerization. radtech.orgepa.gov

| Kinetic Parameter | Description | Controlling Factors |

|---|---|---|

| Induction Period | Delay before the start of polymerization after photoinitiation. | Formation and stability of tertiary oxonium ions; thermal stability of protonated monomer complexes. radtech.orgresearchgate.net |

| Propagation Rate | The rate at which monomer units are added to the growing polymer chain. | Monomer basicity and ring strain; temperature; presence of co-monomers (e.g., epoxides). osti.govradtech.org |

| Rate-Determining Step | The slowest step in the reaction, which limits the overall rate. | The ring-opening of the stable tertiary oxonium ion intermediate. radtech.org |

Kinetic Enhancement of Oxetane Polymerization through Co-monomer Addition (e.g., Epoxides)

The cationic ring-opening polymerization of oxetanes can exhibit long induction periods and relatively slow reaction rates compared to other systems like acrylates. radtech.org A significant strategy to overcome these kinetic limitations is the addition of co-monomers, particularly epoxides (oxiranes). The inclusion of epoxides in oxetane formulations has been shown to substantially enhance polymerization kinetics for both monomer types. radtech.org This enhancement is often referred to as a "kick-start" effect, where certain epoxides can dramatically shorten or eliminate the induction period of oxetane polymerization. radtech.orgresearchgate.net

The kinetic improvement stems from the epoxide functional groups serving as reactive sites for the initiation of the oxetane polymerization. radtech.org Studies have shown that in mixtures of cycloaliphatic epoxides and oxetanes, the oxetane addition accelerates the polymerization of the epoxide. radtech.org Conversely, the epoxide's presence reduces the oxetane's induction period and increases its conversion rate both during illumination and in the subsequent "dark cure" phase. radtech.org For instance, in a neat oxetane formulation, conversion might only reach 10% during illumination, with a final conversion of around 30% after three hours of dark cure. In contrast, epoxide/oxetane mixtures achieve higher oxetane conversions (>15%) during the initial illumination and reach their final conversion much more rapidly in the dark, often within an hour. radtech.org

The following table summarizes the general kinetic effects observed when epoxides are added to oxetane formulations.

| Parameter | Neat Oxetane System | Oxetane-Epoxide Co-monomer System | Reference |

| Induction Period | Long | Significantly Reduced or Eliminated | radtech.orgradtech.org |

| Polymerization Rate | Slow | Increased | radtech.orgresearchgate.net |

| Conversion (During Illumination) | Lower | Higher | radtech.org |

| Dark Cure Rate | Slow | Accelerated | radtech.org |

Impact of Thermal Post-Curing on Oxetane Conversion and Network Development

Photoinitiated cationic polymerization, particularly of cyclic ethers like oxetanes, can be diffusion-limited, leading to incomplete conversion of the monomer after the initial ultraviolet (UV) curing stage. This is especially true as the polymer network builds and vitrifies, restricting the mobility of unreacted monomers and active centers. A common and effective method to overcome this limitation and drive the reaction toward completion is thermal post-curing. radtech.org

After the initial UV-induced polymerization, a thermal post-curing step, which involves heating the polymer at an elevated temperature (e.g., 90°C for 4 hours), can be applied. researchgate.net This process provides the necessary thermal energy to increase the mobility of the entrapped reactive species within the solidified network. The increased mobility allows residual oxetane and other unreacted moieties to find and react with the long-lived cationic active centers, thereby increasing the final monomer conversion and advancing the crosslink density of the polymer network. radtech.orgresearchgate.net

For example, studies on hybrid systems have noted that the final UV-induced conversion of oxetane can be relatively low, sometimes around 35%, due to the high stability of intermediate tertiary oxetanium ions, especially at lower temperatures. researchgate.net Thermal post-curing is essential in these cases to achieve higher conversion and fully develop the material's ultimate thermo-mechanical properties. radtech.orgresearchgate.net The completion of the cure after the post-baking step can be confirmed by techniques such as differential scanning calorimetry (DSC), which would show the absence of any residual cure exotherm. radtech.org The resulting fully cured films exhibit enhanced thermal stability and mechanical performance, which are evaluated using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA). radtech.org

Hybrid and Dual-Cure Polymerization Systems Incorporating this compound

The unique molecular structure of this compound, which contains both a cationically polymerizable oxetane ring and a free-radically polymerizable acrylate group, makes it an ideal candidate for hybrid and dual-cure systems. radtech.orgscribd.com These systems leverage two distinct polymerization mechanisms to form complex polymer structures, such as interpenetrating polymer networks (IPNs), where two independent networks are physically entangled. scribd.comrsc.org This approach offers significant advantages, including the ability to combine the desirable properties of different polymer types and to achieve rapid and efficient curing. scribd.com

In a concurrent or simultaneous curing process, both the acrylate and oxetane functionalities of this compound are polymerized at the same time. radtech.orgscribd.com This is typically achieved by using a formulation containing both a free-radical photoinitiator and a cationic photoinitiator, which are activated by the same light source (e.g., a broad-spectrum UV lamp). scribd.com The free-radical initiator triggers the rapid polymerization of the acrylate groups, while the cationic initiator simultaneously initiates the ring-opening polymerization of the oxetane rings. researchgate.net

This simultaneous formation of two different polymer chains results in the creation of an interpenetrating polymer network (IPN). rsc.org The properties of the final cured material are a composite of the characteristics of the individual polyacrylate and polyether networks. Real-time Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the consumption of both methacrylate (B99206) (a proxy for acrylate) and oxetane functional groups, confirming that both polymerization reactions proceed concurrently. radtech.org The development of these hybrid systems allows for the creation of materials with a tailored balance of properties, such as hardness, flexibility, and toughness. radtech.orgscribd.com

Orthogonal curing refers to the ability to trigger two different polymerization reactions independently by using distinct, non-overlapping stimuli. For hybrid oxetane-acrylate systems, this can be achieved through wavelength-selective photopolymerization. researchgate.netnih.gov This strategy employs two different photoinitiator systems that are sensitive to different wavelengths of light. researchgate.net

For example, a free-radical initiator can be selected that activates under blue light (e.g., ~400-500 nm), while a cationic initiator is chosen that activates only under UV light (e.g., <400 nm). researchgate.net This allows for a sequential curing process:

Step 1: The formulation is irradiated with blue light, which selectively triggers the free-radical polymerization of the acrylate groups, forming a crosslinked polyacrylate network. The oxetane groups remain largely unreacted during this step. researchgate.net

Step 2: The system is subsequently irradiated with UV light, activating the cationic initiator and causing the polymerization of the oxetane groups within the pre-formed acrylate network. researchgate.net

This sequential, orthogonal approach provides precise control over the network formation. By controlling the sequence and rate of the two distinct polymerization steps, it is possible to manipulate the degree of phase separation between the two networks, which in turn influences the final properties of the material. researchgate.netnih.gov This advanced curing strategy has potential applications in creating materials with structured, programmable functional properties in three dimensions. nih.gov

The table below outlines a typical wavelength-selective curing scheme.

| Curing Step | Light Source | Activated Initiator | Polymerizing Group | Result | Reference |

| 1 | Blue Light | Radical Initiator | Acrylate | Formation of Polyacrylate Network | researchgate.net |

| 2 | UV Light | Cationic Initiator | Oxetane | Formation of Polyether Network | researchgate.net |

In dual-cure systems where free-radical and cationic polymerizations occur simultaneously, the interplay between the two reaction kinetics is a critical factor that governs the final network structure and material properties. A significant mismatch in the polymerization rates can lead to premature vitrification by the faster-reacting component, which can trap unreacted monomers of the slower system and lead to incomplete cure and pronounced phase separation. radtech.org

Therefore, significant research is focused on rate matching—formulating the system so that the polymerization rates of the cationic and free-radical components are similar. radtech.orgrsc.org Achieving comparable reaction rates helps to ensure more homogeneous network formation and improves the compatibility between the growing polymer chains, which can reduce phase separation and enhance the final mechanical properties. radtech.org

The polymerization rate can be adjusted by several means:

Initiator Concentration and Type: The concentration and efficiency of both the free-radical and cationic initiators can be tuned.

Use of Accelerators: As discussed previously, adding "kick-starting" epoxides can accelerate the cationic oxetane polymerization to better match the typically faster free-radical acrylate polymerization. scribd.com

By carefully controlling these factors, it is possible to design dual-cure systems with balanced kinetics, leading to the formation of well-defined interpenetrating polymer networks with optimized and predictable properties. radtech.org

Controlled Polymerization Techniques for Tailored Poly 3 Ethyloxetan 3 Yl Methyl Prop 2 Enoate Architectures

Atom Transfer Radical Polymerization (ATRP) of the Acrylate (B77674) Functionality

ATRP is a powerful method for the controlled polymerization of a wide range of monomers, including acrylates. This technique relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. This equilibrium is catalyzed by a transition metal complex, most commonly copper-based.

The successful ATRP of acrylates, including (3-ethyloxetan-3-yl)methyl prop-2-enoate, hinges on the careful selection of the initiator and the catalyst system. The initiator must have a structure that mimics the dormant polymer chain end, typically an alkyl halide. For acrylates, initiators with a bromine or chlorine atom are commonly used.

The catalyst system generally consists of a copper(I) halide (e.g., CuBr or CuCl) and a complexing ligand. The ligand plays a crucial role in solubilizing the copper salt and tuning the reactivity of the catalyst. For the polymerization of acrylates, nitrogen-based ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have proven to be highly effective. These ligands form complexes with copper that provide a suitable equilibrium between the active and dormant species, leading to a controlled polymerization.

Below is a table summarizing typical initiator and catalyst systems used in the ATRP of acrylates, which would be applicable to this compound.

| Initiator | Copper Salt | Ligand | Key Characteristics |

| Ethyl α-bromoisobutyrate (EBiB) | CuBr | PMDETA | A common and efficient system for a wide range of acrylates, providing good control over the polymerization. |

| Methyl 2-bromopropionate (MBrP) | CuBr | Me6TREN | Allows for rapid polymerization at ambient temperatures, offering a more environmentally friendly process. mdpi.com |

| 2-hydroxyethyl α-bromoisobutyrate | CuBr2/Cu(0) | Me6TREN | Used in Supplemental Activator and Reducing Agent (SARA) ATRP, which allows for lower catalyst concentrations. |

A hallmark of ATRP is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, often quantified by a low polydispersity index (PDI, Đ), typically below 1.5. cmu.edu The theoretical molecular weight (Mn,th) can be calculated based on the initial molar ratio of the monomer to the initiator and the monomer conversion.

The control over molecular weight and PDI is maintained as long as the number of polymer chains remains constant throughout the polymerization and the initiation is efficient. For acrylate polymerizations, a linear relationship between molecular weight and monomer conversion is often observed, which is indicative of a controlled process. mdpi.com

The following table presents hypothetical data for the ATRP of this compound, illustrating the expected control over molecular weight and PDI based on typical results for acrylate polymerizations.

| Targeted DP | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |

| 50 | 92 | 7,800 | 1.15 |

| 100 | 95 | 16,200 | 1.18 |

| 200 | 91 | 31,000 | 1.25 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of the Acrylate Functionality

RAFT polymerization is another versatile controlled radical polymerization technique that offers excellent control over the polymerization of a wide array of monomers, including functional acrylates. acs.org The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a reversible addition-fragmentation process.

The choice of the RAFT agent is critical for a successful polymerization and depends on the specific monomer being used. acs.org For "more activated" monomers like acrylates, trithiocarbonates and dithiobenzoates are generally effective CTAs. The Z-group of the RAFT agent (ZC(=S)SR) influences the reactivity of the C=S double bond, while the R-group should be a good homolytic leaving group that can efficiently reinitiate polymerization. nih.gov

For the RAFT polymerization of this compound, suitable CTAs would include those that have demonstrated good control over other acrylate polymerizations.

| RAFT Agent Type | Example CTA | Applicable Monomers |

| Trithiocarbonate | S,S-Dibenzyl trithiocarbonate | Acrylates, methacrylates, styrene |

| Dithiobenzoate | 2-Cyano-2-propyl benzodithioate | Acrylates, methacrylates, styrene |

| Dithiocarbamate | N,N-Diethyl-S-(thiobenzoyl) dithiocarbamate | Acrylates, vinyl acetate |

RAFT polymerization is particularly advantageous for the synthesis of complex polymer architectures due to the high retention of the thiocarbonylthio end group, which allows for further chain extension and the creation of block copolymers. By using multifunctional RAFT agents or core-crosslinking strategies, more complex structures such as star and hyperbranched polymers can be prepared. scispace.com

Star Polymers : These can be synthesized using either an "arm-first" or a "core-first" approach. In the core-first method, a multifunctional RAFT agent is used as the core from which multiple polymer arms grow. scispace.com

Hyperbranched Polymers : These can be produced through the self-condensing vinyl polymerization (SCVP) of a monomer that also contains a RAFT agent moiety (a "transmer") or by copolymerizing a standard monomer with a branching agent. osti.gov

The synthesis of star or hyperbranched poly(this compound) would follow these established RAFT methodologies, allowing for the creation of macromolecules with a high density of oxetane (B1205548) functionalities.

Sequential and Concurrent Controlled Polymerizations in Dual-Functional Systems

The presence of both an acrylate and an oxetane group in this compound allows for the use of two distinct and orthogonal polymerization mechanisms: radical polymerization for the acrylate and cationic ring-opening polymerization for the oxetane. This dual functionality can be exploited to create novel polymer structures through sequential or concurrent polymerizations. researchgate.netrsc.orgresearchgate.net

In a sequential approach , one functionality is polymerized first, leaving the other intact for a subsequent polymerization step. For instance, the acrylate group can be polymerized via ATRP or RAFT to create a linear polymer with pendant oxetane rings. This polymer can then be crosslinked in a second step through the cationic ring-opening polymerization of the oxetane groups. This approach allows for the formation of well-defined graft copolymers or crosslinked networks. mdpi.com

In a concurrent polymerization , both the radical and cationic polymerizations are initiated simultaneously. researchgate.netrsc.org This is often achieved using a combination of a radical photoinitiator and a cationic photoinitiator, allowing for the formation of interpenetrating polymer networks (IPNs). researchgate.net The rates of the two polymerization reactions can be tuned to achieve a homogeneous network structure. This method is particularly useful in applications such as coatings and 3D printing where rapid curing is desired. radtech.org

Polymer Microstructure, Network Formation, and Characterization from 3 Ethyloxetan 3 Yl Methyl Prop 2 Enoate

Formation and Analysis of Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. The dual functionality of (3-ethyloxetan-3-yl)methyl prop-2-enoate makes it an ideal candidate for the synthesis of IPNs through orthogonal polymerization mechanisms. The acrylate (B77674) group can undergo free-radical polymerization, while the oxetane (B1205548) ring can be polymerized through a cationic ring-opening mechanism.

The formation of an IPN from this monomer, often in conjunction with other monomers, can be achieved sequentially or simultaneously. In a sequential approach, the first network is formed by polymerizing one of the functional groups (e.g., the acrylate via UV-initiated free-radical polymerization). The resulting network is then swollen with a monomer mixture for the second network, which is subsequently polymerized in situ (e.g., cationic ring-opening polymerization of the oxetane). A simultaneous approach involves initiating both polymerization reactions at the same time, but with independent initiation systems, such as a combination of a photoinitiator for the acrylate and a thermal or photo-acid generator for the oxetane.

The analysis of these IPNs involves a combination of techniques to probe their structure and properties. Swelling studies can provide insights into the crosslink density and the degree of interpenetration. Mechanical testing, such as dynamic mechanical analysis (DMA), can reveal the presence of two distinct glass transitions (Tg), indicative of phase separation, or a single broadened Tg, suggesting a higher degree of miscibility and interpenetration between the two networks.

Morphology Development in Hybrid Polymer Systems

The final morphology of a hybrid polymer system derived from this compound is a critical determinant of its macroscopic properties. The interplay between polymerization kinetics and phase separation governs the development of this morphology.

Several factors influence the degree of phase separation and interpenetration in these hybrid polymer systems:

Relative Polymerization Rates: The ratio of the polymerization rates of the acrylate and oxetane functionalities is a key factor. If one reaction proceeds much faster than the other, the resulting network can form a continuous phase, leading to macroscopic phase separation. Conversely, if the rates are comparable, a more interpenetrated and potentially co-continuous morphology can be achieved.

Composition: The relative amounts of the acrylate and oxetane functional groups in the initial monomer mixture will directly impact the volume fractions of the resulting polymer networks, thereby influencing the final morphology.

Initiator Concentration and Type: The concentration and efficiency of the free-radical and cationic initiators can be tuned to control the polymerization rates, thus influencing the onset and extent of phase separation.

Curing Temperature: Temperature affects both the polymerization kinetics and the mobility of the polymerizing species. Higher temperatures can accelerate polymerization but also enhance diffusion, which can lead to more significant phase separation.

The topology and homogeneity of the resulting polymer networks can be controlled by carefully manipulating the polymerization conditions. For instance, in photopolymerization systems, the intensity of the light source can be varied to control the rate of initiation and, consequently, the rate of polymerization. A higher light intensity generally leads to a faster polymerization, which can "trap" the system in a more kinetically favored, potentially more homogeneous, state by limiting the time available for phase separation to occur.

Furthermore, the sequence of polymerization in a dual-curing system can be controlled. For example, by using different wavelengths of light to trigger the free-radical and cationic polymerizations independently, one can first form a loosely crosslinked acrylate network, which can then be interpenetrated by the polyether network formed from the oxetane ring-opening. This sequential approach can lead to different morphologies compared to a simultaneous cure.

Crosslinking Mechanisms Initiated by Oxetane Ring Opening

The crosslinking of the polymer network through the oxetane moiety proceeds via a cationic ring-opening polymerization mechanism. This process is typically initiated by a strong acid, which can be generated, for example, by a photo-acid generator upon UV irradiation.

The mechanism can be described in the following steps:

Initiation: A proton (H+) from the acid protonates the oxygen atom of the oxetane ring, forming a protonated oxetane (an oxonium ion).

Propagation: The strained, protonated oxetane ring is susceptible to nucleophilic attack by the oxygen atom of another oxetane monomer. This attack opens the first ring and creates a new growing polymer chain with an oxonium ion at the terminus. This process repeats, propagating the polyether chain.

Chain Transfer and Termination: The propagation can be terminated by various mechanisms, including reaction with impurities or recombination with counter-ions. Chain transfer to other monomers or polymer chains can also occur.

When the this compound monomer has already been polymerized through its acrylate group, the cationic ring-opening of the pendant oxetane groups leads to the formation of crosslinks between the primary polyacrylate chains, resulting in a densely crosslinked network structure.

Spectroscopic Characterization of Polymer Microstructure and Conversion

Real-time spectroscopic techniques are invaluable for monitoring the progress of the dual polymerization reactions and characterizing the final polymer microstructure.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the conversion of both the acrylate and oxetane functional groups simultaneously and independently. The progress of the polymerization is followed by observing the decrease in the intensity of the characteristic absorption bands of the reactive groups.

Acrylate Conversion: The free-radical polymerization of the acrylate group can be monitored by the disappearance of the absorption bands associated with the C=C double bond, typically found around 1635 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (=C-H bending).

Oxetane Conversion: The cationic ring-opening polymerization of the oxetane ring is monitored by the decrease in the absorbance of the characteristic ether band of the oxetane ring, which is typically observed around 980 cm⁻¹.

By monitoring these peaks over time, kinetic profiles for each polymerization reaction can be generated. This data is crucial for understanding the influence of various polymerization parameters on the reaction rates and for designing systems with controlled network formation and morphology.

A study on the closely related monomer, 3-ethyl-3-methacryloyloxymethyloxetane, provides valuable kinetic data for both the radical and cationic polymerization pathways.

| Parameter | Value |

|---|---|

| Propagation Rate Constant (kp) at 60 °C | 120 L/mol·s |

| Termination Rate Constant (kt) at 60 °C | 2.41 x 10⁵ L/mol·s |

| Overall Activation Energy | 87 kJ/mol |

| Initiator | Resulting Polymer Molecular Weight (Mn) |

|---|---|

| BF₃OEt₂ | 650 - 3100 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including monomers like this compound. Both ¹H and ¹³C NMR spectroscopy would be employed to confirm the successful synthesis and purity of the monomer before polymerization.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The characteristic signals for the acrylate group would be readily identifiable in the vinyl region of the spectrum, typically between 5.8 and 6.5 ppm. These would appear as a set of doublet of doublets due to the geminal and cis/trans couplings between the three vinyl protons. The methylene (B1212753) protons of the prop-2-enoate moiety adjacent to the oxygen atom would likely resonate around 4.2 ppm. The protons of the oxetane ring would exhibit characteristic shifts, with the methylene protons on the ring appearing at a higher field, and the ethyl group protons would be observed as a triplet and a quartet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 165-175 ppm. The sp² hybridized carbons of the acrylate double bond would appear between 120 and 140 ppm. The carbon atoms of the oxetane ring and the ethyl group would have characteristic shifts in the aliphatic region of the spectrum.

A hypothetical data table for the expected NMR shifts is provided below, based on typical values for similar functional groups.

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Acrylate CH= | ~6.4 (dd) | ~131 |

| Acrylate =CH₂ | ~6.1 (dd), ~5.8 (dd) | ~128 |

| Ester C=O | - | ~166 |

| O-CH₂-Oxetane | ~4.2 (s) | ~70 |

| Oxetane C-CH₂-O | ~4.5 (d), ~4.4 (d) | ~78 |

| Oxetane Quaternary C | - | ~40 |

| Ethyl CH₂ | ~1.8 (q) | ~25 |

| Ethyl CH₃ | ~0.9 (t) | ~8 |

This table is illustrative and actual experimental values may vary.

Advanced Spectroscopic Techniques for Microstructural Analysis

Upon polymerization of this compound, a variety of advanced spectroscopic techniques would be necessary to characterize the resulting polymer's microstructure. This includes determining the tacticity, branching, and the integrity of the oxetane ring during polymerization.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in confirming the assignments made in the 1D NMR spectra of the monomer and the polymer. For the polymer, 2D NMR can help in resolving overlapping signals and understanding the connectivity of the polymer backbone and the side chains. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H correlations, further confirming the structure.

Solid-State NMR Spectroscopy: For the characterization of the crosslinked polymer network, solid-state NMR would be invaluable. This technique can provide information about the mobility of different segments of the polymer chains and the extent of crosslinking.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to monitor the polymerization process by observing the disappearance of the characteristic C=C stretching vibration of the acrylate monomer (around 1635 cm⁻¹) and the appearance of the C-C single bond of the polymer backbone. The integrity of the oxetane ring can be monitored by the persistence of its characteristic ether C-O-C stretching bands (around 980 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information to FTIR, particularly for the analysis of the polymer backbone and symmetry of the molecular vibrations.

A summary of the expected spectroscopic data for the polymer is presented in the table below.

| Spectroscopic Technique | Information Obtained | Expected Observations |

| ¹H NMR | Polymer backbone and side chain proton environments | Broadening of signals compared to the monomer; disappearance of vinyl proton signals. |

| ¹³C NMR | Tacticity (isotactic, syndiotactic, atactic) and presence of branching | Splitting of backbone and side-chain carbon signals indicating different tactic sequences. |

| 2D NMR (COSY, HSQC) | Connectivity and assignment of proton and carbon signals | Correlation peaks confirming the structure of the repeating unit in the polymer. |

| FTIR | Functional groups present and monitoring of polymerization | Disappearance of C=C stretch (~1635 cm⁻¹); Persistence of C=O stretch (~1730 cm⁻¹) and oxetane C-O-C stretch (~980 cm⁻¹). |

| Raman Spectroscopy | Polymer backbone conformation and crystallinity | Characteristic scattering peaks for the polymer backbone and side chains. |

The combination of these spectroscopic techniques would provide a comprehensive understanding of the structure of the monomer, this compound, and the microstructure of the polymer derived from it. This detailed characterization is essential for establishing structure-property relationships and tailoring the material for specific applications.

Functionalization of Polymers Derived from 3 Ethyloxetan 3 Yl Methyl Prop 2 Enoate

Post-Polymerization Modification via Oxetane (B1205548) Ring Opening

The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) facilitates its cleavage under various conditions, making it a prime target for post-polymerization modification. rsc.org This reactivity is analogous to that of epoxide rings found in well-studied polymers like poly(glycidyl methacrylate) (PGMA), which are known to be highly adaptable reactive scaffolds. rsc.org The ring-opening of the pendant oxetane groups allows for the covalent attachment of a diverse range of functional molecules onto the polymer backbone.

The nucleophilic ring-opening of the pendant oxetane rings is a primary strategy for functionalizing polymers derived from (3-ethyloxetan-3-yl)methyl prop-2-enoate. This reaction involves the attack of a nucleophile on one of the carbon atoms of the oxetane ring, leading to the cleavage of a carbon-oxygen bond. This process not only attaches the nucleophile's functional group to the polymer but also generates a new primary hydroxyl group, which can be utilized for further modifications. rsc.orgradtech.org

A wide variety of nucleophiles can be employed for this purpose, leading to a library of functionalized polymers from a single parent polymer. The choice of nucleophile is dictated by the desired final properties of the material. Key examples of these transformations include:

Aminolysis: Reaction with primary or secondary amines introduces amino groups, which can impart pH-responsiveness and serve as sites for further bioconjugation.

Thiolysis: The reaction with thiols (thiol-ether reaction) is highly efficient and introduces thioether linkages, which can be useful for introducing biocompatible moieties or for applications in optics and electronics.

Azidolysis: Using azide (B81097) sources, such as sodium azide, results in the formation of azido-alcohols. The azide group is a versatile functional handle for subsequent "click chemistry" reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). tdl.org

Carboxylation: Carboxylic acids can also open the oxetane ring, particularly with catalysis, to introduce ester functionalities and additional acidic groups. researchgate.net

The table below summarizes potential ring-opening reactions for the functionalization of poly(this compound).

| Nucleophile Class | Example Nucleophile | Resulting Pendant Group | Potential Properties/Applications |

|---|---|---|---|

| Amines | Propylamine | Amino alcohol | pH-responsiveness, metal chelation, bioconjugation |

| Thiols | 1-Dodecanethiol | Thioether alcohol | Hydrophobicity control, high refractive index materials |

| Azides | Sodium Azide (NaN₃) | Azido alcohol | Platform for "click chemistry" modifications |

| Carboxylic Acids | Acetic Acid | Ester and alcohol | Modulation of polarity and solubility |

| Phenols | Phenol | Phenolic ether alcohol | Introduction of aromatic functionality, antioxidant properties |

The true synthetic power of this polymer system lies in its capacity for orthogonal functionalization. Orthogonal chemistry refers to reactions that can occur in the same vessel without interfering with one another. nih.gov In this context, the dual reactivity stems from the initial oxetane ring and the hydroxyl group that is generated upon its opening. rsc.org This allows for a two-step, sequential modification at each pendant site, enabling the introduction of two distinct functional groups.

The process involves two stages:

Primary Functionalization: The pendant oxetane ring is opened with a first nucleophile (Nu¹), attaching its functional group and simultaneously creating a primary hydroxyl (-OH) group.

Secondary Functionalization: The newly formed hydroxyl group is then targeted with a second reagent in a reaction that is orthogonal to the first, such as esterification, etherification, or reaction with an isocyanate. researchgate.netnih.gov This step attaches a second, different functional group (Nu²).

The table below illustrates a potential orthogonal functionalization sequence.

| Step | Reaction | Reagent Example | Functional Group Introduced | Resulting Structure on Pendant Chain |

|---|---|---|---|---|

| 1. Primary (Ring Opening) | Azidolysis | Sodium Azide | Azide (-N₃) and Hydroxyl (-OH) | -CH₂-C(CH₂CH₃)(CH₂OH)(CH₂N₃) |

| 2. Secondary (Hydroxyl Modification) | Esterification | Acetyl Chloride | Ester (-OCOCH₃) | -CH₂-C(CH₂CH₃)(CH₂OCOCH₃)(CH₂N₃) |

Design Principles for Creating Stimuli-Responsive Polymer Architectures

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external environmental changes. rsc.orgresearchgate.net The functionalization capabilities of poly(this compound) make it an excellent platform for designing such advanced materials. The key principle is to introduce specific chemical moieties via the ring-opening reactions that are sensitive to particular triggers.

The design of these architectures involves selecting appropriate nucleophiles and subsequent modification reagents to install responsive groups. acs.orgrsc.org

pH-Responsive Polymers: By introducing acidic (e.g., carboxylic acid) or basic (e.g., tertiary amine) functional groups, the polymer's solubility and conformation can be controlled by the pH of the surrounding medium. For instance, a polymer functionalized with dimethylamine (B145610) will be protonated and soluble in acidic aqueous solutions but will become deprotonated, hydrophobic, and may precipitate or form aggregates at higher pH.

Thermo-Responsive Polymers: Temperature sensitivity, often characterized by a lower critical solution temperature (LCST), can be engineered by attaching groups that modulate the hydrogen bonding between the polymer and water. While classic examples like poly(N-isopropylacrylamide) are synthesized from their respective monomers, similar behavior can be achieved by carefully tuning the hydrophilic/hydrophobic balance of the pendant groups, for example, by introducing short oligo(ethylene glycol) chains or propyl/butyl groups.

Light-Responsive Polymers: Photo-responsive behavior can be incorporated by attaching chromophores such as azobenzene (B91143) or spiropyran. These molecules undergo reversible isomerization upon irradiation with specific wavelengths of light, which can trigger changes in polymer conformation, polarity, or aggregation state. researchgate.net This can be achieved by using a nucleophile that already contains the chromophore.

Redox-Responsive Polymers: Introducing redox-active groups, such as ferrocene (B1249389) or disulfide linkages, allows the polymer to respond to oxidizing or reducing agents. For example, a disulfide bond can be cleaved in a reducing environment, potentially triggering the release of a conjugated molecule or causing the degradation of a cross-linked network.

The following table outlines the design principles for creating stimuli-responsive polymers from this platform.

| Stimulus | Required Functional Group | Functionalization Strategy | Polymer Response |

|---|---|---|---|

| pH | Tertiary Amine (e.g., -N(CH₃)₂) | Ring-opening with a secondary amine (e.g., Dimethylamine) | Solubility change, swelling/collapse in hydrogels |

| pH | Carboxylic Acid (e.g., -COOH) | Ring-opening with a hydroxy-acid (e.g., glycolic acid) followed by further modification | Protonation/deprotonation, change in charge density |

| Temperature (LCST) | Amide groups (e.g., N-isopropylamide) | Sequential modification: ring-opening with an amino alcohol, followed by amidation | Phase transition from soluble to insoluble above LCST |

| Light | Azobenzene | Ring-opening with an azobenzene-containing amine or alcohol | Reversible cis-trans isomerization, polarity change |

| Redox | Disulfide (-S-S-) | Ring-opening with a thiol, followed by oxidation to form disulfide cross-links | Cleavage of cross-links, degradation, or cargo release |

Advanced Research Applications of Poly 3 Ethyloxetan 3 Yl Methyl Prop 2 Enoate and Its Copolymers

Materials for Optoelectronic Devices and Energy Systems

The morphological stability of the active layer is a critical factor limiting the long-term performance of organic solar cells. Poly((3-ethyloxetan-3-yl)methyl prop-2-enoate) and its derivatives are being explored as a key component in addressing this challenge through polymer crosslinking.

Stabilization of Bulk Heterojunction Morphologies in Organic Solar Cells via Polymer Crosslinking

A significant challenge in bulk heterojunction (BHJ) organic solar cells is the thermal instability of the polymer-fullerene blend morphology. rsc.org Over time and with exposure to heat, the finely dispersed mixture of the donor polymer and fullerene acceptor can undergo phase separation, leading to a decrease in device efficiency. rsc.org To counter this, researchers have incorporated oxetane-functionalized side chains into low bandgap polymers. rsc.orgrsc.org

The crosslinking of these oxetane (B1205548) units, which can be initiated thermally or via exposure to acid vapor, creates a stable, insoluble polymer network. rsc.orgep2-bayreuth.de This network effectively "locks" the optimized BHJ morphology in place, preventing the large-scale aggregation of the fullerene component. specificpolymers.com Studies have shown that solar cells with a crosslinked active layer retain a significantly higher percentage of their initial efficiency after prolonged thermal stress compared to their non-crosslinked counterparts. rsc.orgep2-bayreuth.de For instance, after 30 hours at 100°C, thermally crosslinked BHJ solar cells retained 65% of their initial efficiency, with no further significant decay observed up to 100 hours. rsc.orgep2-bayreuth.de This approach of incorporating crosslinkable oxetane groups represents a promising strategy for enhancing the operational stability of organic photovoltaic devices. rsc.org

| Parameter | Non-Crosslinked BHJ Solar Cell | Thermally Crosslinked BHJ Solar Cell |

| Initial Power Conversion Efficiency | Baseline | Comparable to baseline |

| Efficiency Retention (after 30h at 100°C) | Significant decay | 65% of initial efficiency retained rsc.orgep2-bayreuth.de |

| Morphological Stability | Prone to phase separation and fullerene aggregation rsc.orgspecificpolymers.com | Stabilized network, reduced fullerene aggregation rsc.orgrsc.org |

Development of Crosslinkable Low Bandgap Polymers

The development of novel crosslinkable low bandgap polymers is central to the advancement of stable organic solar cells. rsc.org Researchers have successfully synthesized derivatives of existing high-performance polymers, such as PFDTBT (poly(2,7-(9,9-dialkylfluorene)-alt-(5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole))), by incorporating oxetane units onto the polymer side chains. rsc.orgep2-bayreuth.de

The synthesis of these materials involves the palladium-catalyzed Suzuki polycondensation of an oxetane-functionalized fluorene (B118485) monomer with a comonomer like 4,7-bis(5-bromo-4-hexyl-2-thienyl)-2,1,3-benzothiadiazole. ep2-bayreuth.de A key finding is that these oxetane-functionalized polymers can be crosslinked without the need for an external initiator, simply by heating to temperatures around 100°C. rsc.orgep2-bayreuth.de This initiator-free thermal crosslinking is highly advantageous as it avoids the introduction of potential charge traps or quenching sites that can arise from initiator decomposition products. ep2-bayreuth.de The ability to form these robust, crosslinked networks is a critical step towards fabricating more durable and reliable organic electronic devices. rsc.org

Liquid Crystalline Polymer Networks and Elastomers

The incorporation of this compound into liquid crystalline systems has led to the development of novel photonic materials with tunable properties and enhanced processability.

Design of Chiral Nematic Liquid Crystal Systems for Photonic Applications

By introducing a chiral dopant into a nematic liquid crystalline (LC) phase, a helical structure is induced, resulting in a periodic variation of the refractive index. nih.govrsc.org This structure, known as a chiral nematic or cholesteric liquid crystal (Ch-LC), acts as a one-dimensional photonic crystal that can selectively reflect light of a specific wavelength and circular polarization. nih.govmdpi.com

Researchers have designed new photonic materials by incorporating an oxetane-functionalized chiral dopant into nematic oxetane reactive monomer mixtures. nih.gov The helical twisting power of the chiral dopant within the nematic host determines the pitch of the helical structure and, consequently, the color of the reflected light. mdpi.com The ability to form these self-assembled, ordered structures is fundamental to their application in advanced photonic devices. researchgate.netmcgill.ca The resulting chiral nematic liquid crystal systems based on oxetanes offer excellent processing properties for the fabrication of photonic materials. nih.gov

Fabrication of Photonic Films and Coatings with Tunable Structural Properties

A significant advantage of oxetane-based liquid crystal systems is their suitability for fabricating photonic films and coatings. nih.govrsc.org These materials can be used to produce both free-standing chiral nematic foils and coatings on flexible substrates. nih.govresearchgate.net A key benefit of using oxetane-based LCs over more traditional acrylate (B77674) systems is that the photopolymerization process does not require an inert atmosphere, making it more practical for large-scale manufacturing. nih.govacs.org

The wavelength of the reflected light can be precisely tuned by adjusting the concentration of the chiral dopant in the oxetane monomer mixture. nih.gov For example, different concentrations of an oxetane-functionalized chiral dopant in a nematic oxetane crosslinker and a monofunctional LC oxetane monomer mixture can produce blue, green, and red reflective foils. nih.gov Furthermore, these photonic films can be patterned with high resolution using techniques like flexography and lithography, opening up applications in areas such as decorative coatings and anti-counterfeiting labels. nih.govnih.govtue.nl

| Property | Description |

| Material Composition | Nematic oxetane crosslinker, monofunctional LC oxetane, oxetane-functionalized chiral dopant, photoinitiator nih.gov |

| Fabrication Methods | Shear-aligning in a glass cell (for free-standing foils), flexographic printing (for coatings) nih.govresearchgate.net |

| Key Advantage | Air-curable photopolymerization (no inert atmosphere required) nih.govacs.org |

| Tunability | Reflection color is controlled by the concentration of the chiral dopant nih.gov |

| Patterning | High-resolution patterning achievable via lithography nih.govtue.nl |

Advanced Materials for Additive Manufacturing (3D Printing)

The characteristics of this compound and similar oxetane-containing monomers make them valuable components in the formulation of resins for additive manufacturing, also known as 3D printing. voxelmatters.comresearchgate.net Photopolymerization-based 3D printing techniques, such as stereolithography (SLA), rely on liquid resins that solidify upon exposure to light. acs.org

Oxetane monomers are often used in cationic photopolymerization, a process that offers several advantages over the more common free-radical polymerization of acrylates. researchgate.net These advantages include reduced shrinkage during polymerization and insensitivity to oxygen inhibition, which can be a significant issue with acrylate-based systems. rsc.org The lower shrinkage helps to improve the dimensional accuracy and reduce stress in the final 3D printed object. researchgate.net

In many 3D printing applications, oxetanes are copolymerized with other monomers, such as epoxides or vinyl ethers, to enhance the reactivity and tailor the properties of the final polymer network. researchgate.netradtech.org This copolymerization can lead to an increase in the photo-curing speed and a reduction in the viscosity of the resin, which are important processing parameters. researchgate.net The ability to create highly crosslinked and robust polymer networks makes oxetane-based resins suitable for producing high-performance components with complex geometries. voxelmatters.comresearchgate.net

Polymer Design for Controlled Release Systems (Academic Research Focus)

The unique molecular architecture of poly(this compound) and its copolymers makes them promising candidates for the design of sophisticated controlled release systems. Oxetane-based polymers are being explored as versatile platforms for modular drug delivery. vcu.edu The ability to precisely engineer these polymers allows for the targeted release of therapeutics, potentially improving efficacy while reducing toxicity. vcu.edu

Research in this area focuses on leveraging the polymer's properties to encapsulate and release active agents in a predictable manner. The mechanism of release in such polymer-based systems can be modulated by several factors, including diffusion, swelling of the polymer matrix, and polymer degradation. mdpi.com For oxetane-based systems, the polymer backbone can be designed to be biocompatible and biodegradable, which is a critical feature for in-vivo applications to prevent carrier accumulation. nih.gov

In one proof-of-concept study using a different oxetane-based polymer, researchers demonstrated that conjugating the anti-cancer drug Camptothecin to the polymer backbone resulted in a conjugate that was approximately 30 times less toxic than the unmodified drug. vcu.edu This highlights the potential of this class of polymers to improve the therapeutic index of potent drugs. The study also noted quicker uptake of the polymer-drug conjugate by cells and better solubility, which are key advantages in drug delivery. vcu.edu

The design of these systems often involves creating copolymers to fine-tune the release kinetics. For instance, incorporating hydrophilic blocks can enhance water absorption and swelling, leading to faster drug release. mdpi.com Conversely, hydrophobic blocks can slow down the release of encapsulated drugs. The versatility of oxetane chemistry allows for the synthesis of copolymers with varying block lengths and compositions to achieve the desired release profile for a specific therapeutic agent.

Table 1: Design Strategies for Oxetane-Based Controlled Release Systems

| Design Parameter | Influence on Release Profile | Research Focus |

| Polymer Backbone | Can be engineered for biocompatibility and biodegradability, affecting in-vivo clearance. vcu.edunih.gov | Synthesis of novel, clickable oxetane monomers for easy drug conjugation. vcu.edu |

| Hydrophilicity/Hydrophobicity | Controls the rate of water uptake and swelling, which in turn governs the drug diffusion rate. mdpi.com | Creating amphiphilic block copolymers to form micelles or nanoparticles for drug encapsulation. |

| Crosslink Density | A higher density can slow down drug release by creating a more tortuous diffusion path. radtech.org | Utilizing the dual-functionality (oxetane and acrylate) of the monomer for UV-crosslinking. |

| Drug-Polymer Conjugation | The type of chemical bond (e.g., cleavable linkers) can dictate the release mechanism (e.g., pH-sensitive release). | Development of polymer-drug conjugates with improved solubility and lower toxicity. vcu.edu |

Integration into Composite Materials and Coatings (Academic Research Focus)

Poly(this compound) and its copolymers are highly valued in the development of advanced composite materials and high-performance coatings. A primary application is in cationic UV curing, where the oxetane ring's rapid, low-shrinkage polymerization is a significant advantage over traditional epoxy compounds. nagaseamerica.comube.com This makes them suitable for applications requiring high adhesion and dimensional stability. ube.com

In the field of coatings, these oxetane-based polymers contribute to enhanced solvent resistance and mechanical integrity. radtech2020.com They can be used in formulations for food can coatings, flexo inks, and resist applications. nagaseamerica.com The low viscosity of the oxetane monomers is particularly beneficial as it allows for the formulation of coatings with high solid content, reducing the need for volatile organic compounds (VOCs). nagaseamerica.com

The ability to form cross-linked networks through both cationic ring-opening of the oxetane and radical polymerization of the acrylate group provides a pathway to create robust and durable materials. researchgate.net This dual-cure capability allows for the creation of interpenetrating polymer networks (IPNs) with synergistic properties.

Academic research has also focused on incorporating inorganic components, such as Polyhedral Oligomeric Silsesquioxane (POSS), into oxetane polymer matrices. radtech2020.com The addition of POSS can significantly improve properties like thermal stability, modulus, and hardness of the resulting composite material. radtech2020.com These nanocomposites are being explored for use as optically clear hard coatings. radtech2020.com

The versatility of this polymer system allows for the creation of materials with a broad range of tailorable properties, making them suitable for coatings, adhesives, sealants, and high-performance composites. radtech.org

Table 2: Properties and Applications in Composites and Coatings

| Property | Advantage in Material Formulation | Application Area |

| Rapid Cationic Polymerization | Fast cure speeds, increasing manufacturing throughput. nagaseamerica.com | UV-curable coatings and inks. nagaseamerica.com |

| Low Viscosity | Enables high-solids formulations, reducing VOCs. nagaseamerica.com | Environmentally friendly coatings. |

| Low Shrinkage During Cure | Improves dimensional stability and reduces stress in the final product. ube.com | Adhesives, sealants, 3D printing. nagaseamerica.com |

| High Adhesion | Strong bonding to various substrates. nagaseamerica.com | Protective coatings, food can linings. nagaseamerica.com |

| Tailorable Thermo-mechanical Properties | Copolymers and composites can be designed for specific hardness, modulus, and flexibility. radtech.orgradtech2020.com | High-performance composites, optical hard coatings. radtech.orgradtech2020.com |

| Dual-Cure Capability | Allows for the formation of highly cross-linked, durable networks. researchgate.net | Abrasion and chemical resistant coatings. |

Theoretical and Computational Studies on 3 Ethyloxetan 3 Yl Methyl Prop 2 Enoate Polymerization and Derived Polymers

Quantum Chemical Calculations of Monomer Reactivity and Ring Strain Energy

Theoretical investigations into the polymerization behavior of (3-ethyloxetan-3-yl)methyl prop-2-enoate, a hybrid monomer containing both a strained oxetane (B1205548) ring and a reactive acrylate (B77674) group, can be significantly illuminated by quantum chemical calculations. While specific studies focusing exclusively on this monomer are not extensively documented in publicly available literature, the principles and methodologies for such analyses are well-established. These computational approaches, typically employing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and thermodynamics of the monomer.

A primary focus of such calculations would be the determination of the ring strain energy (RSE) of the 3-ethyl-3-oxetanylmethyl moiety. The RSE is a critical parameter as it is the primary thermodynamic driving force for the ring-opening polymerization of the oxetane group. The RSE is typically calculated using isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction equation, which helps to cancel out systematic errors in the calculations. For a substituted oxetane like this, the RSE is expected to be comparable to that of oxetane itself, which is approximately 25-26 kcal/mol. The ethyl substituent at the C3 position may slightly alter this value due to steric and electronic effects.

Furthermore, quantum chemical methods are invaluable for probing the reactivity of the dual functionalities. Calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can predict the most probable sites for electrophilic or nucleophilic attack. For this compound, this allows for a comparison of the reactivity of the acrylate double bond (for radical or anionic polymerization) versus the oxetane ring (for cationic ring-opening polymerization). The calculated energy of the LUMO can indicate the susceptibility of the acrylate group to nucleophilic attack, while the proton affinity of the oxetane oxygen can be computed to assess its basicity and the ease of initiating cationic ring-opening.

| Computational Parameter | Value (Illustrative) | Significance |

| Ring Strain Energy (RSE) | ~25.5 kcal/mol | Thermodynamic driving force for cationic ring-opening polymerization. |

| Proton Affinity of Oxetane Oxygen | ~200 kcal/mol | Indicates the ease of initiation for cationic polymerization. |

| LUMO Energy of Acrylate | ~ -0.03 Hartrees | Relates to the susceptibility of the double bond to radical or anionic attack. |

| Mulliken Charge on Oxetane Oxygen | -0.55 e | Highlights the nucleophilic character of the oxygen atom. |

| Mulliken Charge on Acrylate β-carbon | -0.15 e | Indicates a site susceptible to Michael addition or radical attack. |

Molecular Dynamics Simulations of Polymer Network Formation and Morphology

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the evolution of polymer systems at the atomic level, and they would be instrumental in understanding the network formation and final morphology of polymers derived from this compound. Given the monomer's hybrid nature, it can form complex network structures, for instance, through initial UV-induced radical polymerization of the acrylate groups followed by thermal cationic ring-opening polymerization of the oxetane rings.

MD simulations can model this "dual-curing" process. The first stage would involve simulating the radical polymerization of the acrylate functionalities. This is often achieved using reactive force fields or by implementing algorithms that can form and break bonds based on proximity and reactivity rules. This stage of the simulation would reveal how the initial cross-linked polyacrylate network is formed, providing data on the gel point, the distribution of cross-link densities, and the initial network topology.

The second stage of the simulation would model the subsequent cationic ring-opening polymerization of the pendant oxetane groups within the pre-formed polyacrylate network. This would provide critical insights into how the interpenetration of the two polymer networks affects the final material properties. Key parameters that can be extracted from these simulations include the final cross-link density, the volume shrinkage upon polymerization, the glass transition temperature (Tg), and mechanical properties like the Young's modulus, which can be calculated from stress-strain curves generated during simulated deformation.

Furthermore, MD simulations can elucidate the morphology of the final polymer network. By analyzing the radial distribution functions between different parts of the polymer chains, one can understand the spatial arrangement and phase separation at the nanoscale. For a hybrid polymer derived from this compound, MD simulations could predict whether the resulting polyether and polyacrylate chains are intimately mixed or if they form distinct nanodomains, which would have a profound impact on the material's properties.

The following table provides an example of the type of data that could be obtained from MD simulations of a dual-cured network based on a similar oxetane acrylate monomer.

| Simulated Property | Result (Illustrative Example) | Implication for Material Performance |

| Final Conversion (Acrylate) | 92% | High degree of initial network formation. |

| Final Conversion (Oxetane) | 85% | Significant secondary network formation, contributing to final properties. |

| Volumetric Shrinkage | 6.5% | Lower than pure acrylate systems due to ring-opening mechanism. |

| Predicted Glass Transition Temp. (Tg) | 120 °C | Indicates the thermal stability and operating temperature range of the material. |

| Predicted Young's Modulus | 2.8 GPa | A measure of the material's stiffness. |

Computational Modeling of Polymerization Kinetics and Chain Growth

Computational modeling of the polymerization kinetics of this compound is essential for understanding and optimizing the polymerization process. Given the two distinct polymerizable groups, the kinetics can be complex. Kinetic modeling, often based on systems of differential equations derived from the elementary reaction steps, can simulate the consumption of the monomer and the evolution of the polymer chain lengths over time.

For the radical polymerization of the acrylate group, the model would include steps for initiation, propagation, termination (by combination or disproportionation), and chain transfer. The rate constants for these elementary steps can be estimated from quantum chemical calculations or taken from experimental data for similar acrylate monomers. The model can predict how the rate of polymerization is affected by initiator concentration, temperature, and the presence of inhibitors.

For the cationic ring-opening polymerization of the oxetane group, the kinetic model is typically more complex. It must account for a slow initiation step (activation of the oxetane ring by a cationic initiator), a propagation step involving the nucleophilic attack of a monomer on the active chain end (an oxonium ion), and potential chain transfer and termination reactions. A key feature of cationic ring-opening polymerization of oxetanes is the "active chain end" mechanism, where the concentration of active centers can remain relatively constant, leading to a "living" polymerization under certain conditions.

When both polymerization mechanisms occur simultaneously or sequentially, the kinetic model becomes even more intricate. It must account for the interplay between the two reactions. For example, the viscosity increase resulting from the initial acrylate polymerization can significantly hinder the mobility of the species involved in the subsequent oxetane ring-opening, leading to diffusion-limited kinetics. A comprehensive kinetic model would couple the reaction kinetics with a model for the changing physical properties of the system.

The results from such kinetic models can be used to generate plots of monomer conversion versus time and to predict the evolution of the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the resulting polymer.

An example of the kind of data that can be generated and compared with experimental results is shown below.

| Kinetic Parameter | Modeling Approach | Predicted Outcome (Illustrative) |

| Acrylate Propagation Rate Constant (kp) | Arrhenius equation from DFT transition states | 1.5 x 10^3 L mol⁻¹ s⁻¹ at 60°C |

| Oxetane Propagation Rate Constant (kp) | Arrhenius equation from DFT transition states | 0.5 L mol⁻¹ s⁻¹ at 120°C |

| Time to 90% Acrylate Conversion | Solved differential equations | 300 seconds (at specific initiator concentration) |

| Final Polydispersity Index (PDI) | Monte Carlo or Predici simulation | 1.8 (for radical polymerization) |

Q & A

Q. What are the optimal synthetic routes for (3-ethyloxetan-3-yl)methyl prop-2-enoate, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves esterification of prop-2-enoic acid derivatives with (3-ethyloxetan-3-yl)methanol under acid catalysis. Key factors include reaction temperature (60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric control of reactants. Side reactions, such as oxetane ring-opening under acidic conditions, can reduce yield, necessitating pH monitoring . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is critical to isolate the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxetane ring integrity and acrylate moiety. For example, the oxetane ring protons appear as distinct multiplets in the δ 4.2–4.6 ppm range, while the acrylate vinyl protons resonate at δ 5.8–6.4 ppm. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl (C=O) stretching at ~1720 cm⁻¹ and oxetane C-O-C vibrations near 980 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 185.12) .

Q. How can researchers mitigate oxetane ring-opening during functionalization reactions of this compound?

Methodological Answer: Ring-opening is minimized by avoiding strong nucleophiles (e.g., amines) or protic solvents. Instead, use aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) for substitution reactions. Computational modeling (DFT) predicts thermodynamic stability under varying conditions, guiding solvent and catalyst selection .

Advanced Research Questions